![molecular formula C7H9NS B13993910 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine CAS No. 368442-42-6](/img/structure/B13993910.png)
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (THTP) is a bicyclic heterocyclic compound with a fused thiophene and piperidine ring system. Its molecular formula is C₇H₉NS, with an average molecular mass of 139.216 g/mol and CAS number 28783-41-7 . THTP serves as a critical intermediate in synthesizing pharmaceuticals, including antiplatelet agents like clopidogrel and prasugrel . The compound is typically synthesized via phase transfer catalysis or Gewald reactions, with modifications at the nitrogen or sulfur positions to enhance biological activity .
Key physicochemical properties include:
- Melting Point: 212–215°C (hydrochloride salt)
- Boiling Point: 242.9°C
- Density: 1.143 g/cm³
- Appearance: Off-white solid (hydrochloride salt) .
THTP derivatives are explored for diverse therapeutic applications, including anticonvulsant, antitumor, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be synthesized through several methods:
Deoxygenation and Hydrogenation: This method involves the reaction of the corresponding chloropyridine with tetrahydrothiophene in the presence of hydrogen gas and heat.
Epoxide Ring-Opening: This method uses butylene oxide and pyridine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is a key intermediate in the synthesis of antiplatelet drugs like clopidogrel.
Industry: It is used in the production of various materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Ring Position
The pharmacological profile of THTP derivatives is highly sensitive to the position of the thiophene ring and substituents. Below is a comparison of key analogs:
Key Observations :
- Ring Position : Derivatives with [2,3-c] fusion (e.g., antitubulin agents) show higher steric flexibility, enabling deeper binding pockets compared to [3,2-b] analogs .
- Substituents: Electron-withdrawing groups (e.g., cyano) enhance antitubulin activity, while bulky groups (e.g., phenyl) improve anticonvulsant potency .
Pharmacological Activity Comparison
Anticonvulsant Activity
7-Phenyl-THTP ([3,2-b] derivative) :
Triazole-THTP Hybrids :
Antitumor Activity
- 2-(3',4',5'-Trimethoxyanilino)-3-cyano-THTP ([2,3-c] derivative): IC₅₀: 1.1–4.7 µM against cancer cell lines (e.g., MCF-7, A549). Mechanism: Tubulin polymerization inhibition at the colchicine site .
- 4,5,6,7-Tetrahydrobenzo[b]thiophene Analogs :
Anti-Inflammatory Activity
- Tinoridine Hydrochloride ([2,3-c] derivative): Activity: 2× stronger analgesic and anti-inflammatory effects than aspirin. Pharmacokinetics: Rapid absorption (Tmax = 30 min), t₁/₂ = 3 h .
- TNF-α Inhibitors ([2,3-c] derivatives) :
- Potent inhibition of LPS-stimulated TNF-α production (IC₅₀ < 1 µM) in rat models .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (THTP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.
1. Synthesis and Structural Characteristics
THTP can be synthesized through various methods, often involving the cyclization of appropriate precursors. The compound’s structure allows for numerous derivatives to be created, which can enhance its biological properties. For instance, different substitutions at various positions on the THTP core have been explored to optimize activity against specific biological targets.
2.1 Anticancer Activity
THTP derivatives have shown significant anticancer properties across various studies:
- Inhibition of Tubulin Polymerization : Compounds based on THTP have been reported to inhibit tubulin polymerization by binding to the colchicine site. For example, derivatives such as 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibited IC50 values ranging from 25 to 90 nM against several cancer cell lines (L1210, CEM, HeLa) .
- Selective Cytotoxicity : Certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal human cells. For instance, compounds with IC50 values over 20 μM were inactive against peripheral blood mononuclear cells (PBMC), indicating their potential for targeted cancer therapy .
2.2 Antimicrobial Activity
THTP derivatives have also been evaluated for their antimicrobial properties:
- Inhibition of Bacterial Growth : Some THTP derivatives exhibited potent antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Antifungal Activity : The compound has shown antifungal effects against various fungi, particularly those in the genus Candida, indicating its potential as an antifungal agent .
The biological activity of THTP is often attributed to its ability to interact with specific cellular targets:
- Binding Interactions : Molecular docking studies have illustrated that THTP derivatives can form significant interactions with key residues in target proteins such as DNA gyrase and tubulin. For example, strong hydrogen bonds and π–π stacking interactions contribute to the stability and efficacy of these compounds .
4. Case Studies
Several studies highlight the effectiveness of THTP derivatives in preclinical models:
- Study on Antitumor Activity : In a study examining the effects of a particular THTP derivative on K562 leukemia cells, it was found that treatment led to significant apoptosis rates (up to 56% at certain concentrations), demonstrating the compound's potential in leukemia treatment .
- Antiplatelet Aggregation Effects : Ticlopidine, a derivative of THTP, was shown to inhibit platelet aggregation in rodent models and reduce pulmonary metastasis in tumor-bearing animals . This suggests that THTP may also play a role in managing thrombotic conditions.
5. Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives in laboratory settings?
- Methodological Answer: The synthesis often involves cyclization reactions. For example, cyclocondensation of 2-chlorobenzylamine with thiophene derivatives under acidic conditions (e.g., HCl) yields the core structure. Paraformaldehyde is used as a methylene donor in Mannich-type reactions to introduce substituents at the 5-position . Solvent choice (e.g., toluene) and temperature control (50–80°C) are critical to avoid side reactions. Post-synthesis purification via recrystallization or chromatography ensures high purity (>99%) .
Q. How should researchers characterize the physicochemical properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives to ensure compound integrity?
- Methodological Answer: Key parameters include:
- LogP (6.036) and PSA (31.48 Ų): Determined via reverse-phase HPLC or computational tools to assess lipophilicity and solubility .
- Melting point (95°C): Measured using differential scanning calorimetry (DSC) to confirm crystallinity .
- Refractive index (1.652): Validated via polarimetry for structural consistency .
- Spectroscopic data: NMR (¹H/¹³C) and FT-IR confirm functional groups and regiochemistry .
Q. What safety protocols are essential when handling 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in experimental settings?
- Methodological Answer: Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Store in airtight containers at room temperature to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for emergency measures .
Advanced Research Questions
Q. What methodological approaches are employed to evaluate the structure-activity relationships (SAR) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives in antimicrobial research?
- Methodological Answer:
- Substitution patterns: Introducing triazolylmethyl groups at the 5-position enhances antifungal activity (e.g., against Candida albicans) by improving target binding .
- In vitro assays: MIC (Minimum Inhibitory Concentration) tests combined with time-kill kinetics quantify efficacy .
- Docking studies: AutoDock Vina or Schrödinger Suite predicts interactions with fungal CYP51 enzymes, guiding rational design .
Q. How can molecular docking studies be utilized to predict the binding affinity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives to target enzymes?
- Methodological Answer:
- Target selection: Prioritize kinases (e.g., Lck, KDR) or GPCRs (e.g., adenosine A1 receptor) based on disease relevance .
- Protocol: Use PDB structures (e.g., 1XKK for Lck) in docking software. Optimize ligand protonation states with Epik and score poses using Glide SP/XP .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine force field parameters .
Q. What experimental strategies are recommended for resolving contradictions in biological activity data across different derivatives?
- Methodological Answer:
- Assay standardization: Replicate studies under uniform conditions (e.g., cell lines, incubation time) .
- Metabolic profiling: Use hepatocyte models or recombinant CYP enzymes (e.g., CYP2C19, CYP3A4) to identify pharmacokinetic variability .
- Orthosteric vs. allosteric effects: Perform radioligand displacement assays (e.g., with ³H-CCPA for A1 adenosine receptors) to differentiate binding modes .
Q. How do structural modifications at the 5-position influence the pharmacological profile of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
- Methodological Answer:
- Electron-withdrawing groups (e.g., Cl): Enhance stability and selectivity for platelet aggregation inhibition (e.g., Ticlopidine analogs) .
- Bulkier substituents (e.g., triphenylmethyl): Reduce blood-brain barrier permeability, minimizing CNS side effects .
- Sulfonyl groups: Improve kinase inhibition (e.g., Lck inhibitors) by forming hydrogen bonds with ATP-binding pockets .
Properties
CAS No. |
368442-42-6 |
---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H9NS/c1-2-7-6(8-4-1)3-5-9-7/h3,5,8H,1-2,4H2 |
InChI Key |
MSDZLUHQKBFCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)NC1 |
Origin of Product |
United States |
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